2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes two aminopyrazinyl groups attached to a fluorene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,7-dibromo-9,9-dihexylfluorene with 5-aminopyrazine under specific conditions, such as the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopyrazinyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: A precursor in the synthesis of the target compound.
5-Aminopyrazine: Another precursor used in the synthesis.
Fluorene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene is unique due to the presence of both aminopyrazinyl groups and the dihexylfluorene core. This combination imparts specific properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C33H40N6 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
5-[7-(5-aminopyrazin-2-yl)-9,9-dihexylfluoren-2-yl]pyrazin-2-amine |
InChI |
InChI=1S/C33H40N6/c1-3-5-7-9-15-33(16-10-8-6-4-2)27-17-23(29-19-38-31(34)21-36-29)11-13-25(27)26-14-12-24(18-28(26)33)30-20-39-32(35)22-37-30/h11-14,17-22H,3-10,15-16H2,1-2H3,(H2,34,38)(H2,35,39) |
InChI Key |
AGXMFIWOQHHXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=CN=C(C=N3)N)C4=C1C=C(C=C4)C5=CN=C(C=N5)N)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.